2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
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Description
Scientific Research Applications
Anticancer Applications
A novel series of indole-based sulfonohydrazide derivatives, containing a morpholine heterocyclic ring, were synthesized and evaluated for their anticancer activity against human breast cancer cells. Compounds in this series showed promising inhibition of cancer cell lines, indicating selective and significant proliferation inhibition of cancerous cells over noncancerous ones (Gaur et al., 2022).
Antimicrobial Applications
- Antifungal Agents : 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as potent antifungal agents against Candida and Aspergillus species. Optimization of these compounds led to significant improvements in plasmatic stability while maintaining broad antifungal activity, including in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
- Antibacterial and Antifungal Activities : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues were synthesized and showed superior in vitro antimicrobial activity against a variety of fungal and bacterial strains compared to standard drugs (Jayadevappa et al., 2012).
Synthetic Methodology Development
Sulfinamides have been employed as highly effective amine protecting groups in the conversion of amino alcohols to morpholines. This methodology facilitates the selective synthesis of protected morpholines in high yields, demonstrating the utility in formal synthesis of pharmaceuticals (Fritz et al., 2011).
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-21(23-17-6-2-1-3-7-17)16-31(28,29)20-14-25(19-9-5-4-8-18(19)20)15-22(27)24-10-12-30-13-11-24/h1-9,14H,10-13,15-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSPUDNJSLBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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